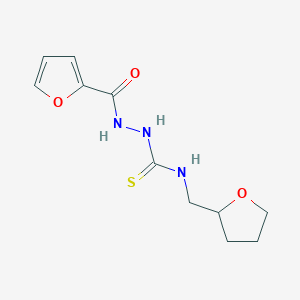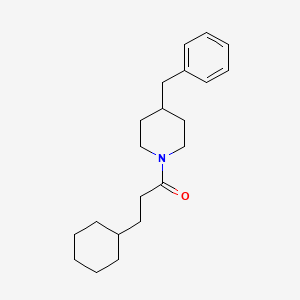![molecular formula C19H25N3O2 B4708692 3-cyclohexyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4708692.png)
3-cyclohexyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Übersicht
Beschreibung
3-cyclohexyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide has been studied extensively for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been reported to possess antifungal and antibacterial activities.
Wirkmechanismus
The mechanism of action of 3-cyclohexyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is not well understood. However, it has been suggested that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. The antitumor activity of the compound is thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been reported to possess antifungal and antibacterial activities, which could be useful in the treatment of infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-cyclohexyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide in lab experiments include its anti-inflammatory, analgesic, and anti-tumor activities. The compound has also been shown to possess antifungal and antibacterial activities, which could be useful in the treatment of infections. However, the limitations of using this compound in lab experiments include its low yield during synthesis and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of 3-cyclohexyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide. One potential direction is to further investigate the mechanism of action of the compound. This could involve studying its effects on specific signaling pathways and identifying its molecular targets. Another future direction is to explore the potential use of the compound in the treatment of various diseases. This could involve studying its effects in animal models of disease and conducting clinical trials in humans. Additionally, future research could focus on improving the synthesis method of the compound to increase its yield and solubility.
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-22(18(23)13-12-15-8-4-2-5-9-15)14-17-20-19(21-24-17)16-10-6-3-7-11-16/h3,6-7,10-11,15H,2,4-5,8-9,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOGAYCNOCDKBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)CCC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B4708619.png)

![5-[(2-methoxy-1-naphthyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4708634.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4708646.png)
![6-methyl-2-{[({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4708658.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B4708659.png)
![5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4708666.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4708668.png)
![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(4-propylphenyl)quinoline](/img/structure/B4708675.png)

![N-(3-methoxyphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4708697.png)
![(2-{[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4708701.png)
![4-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4708705.png)